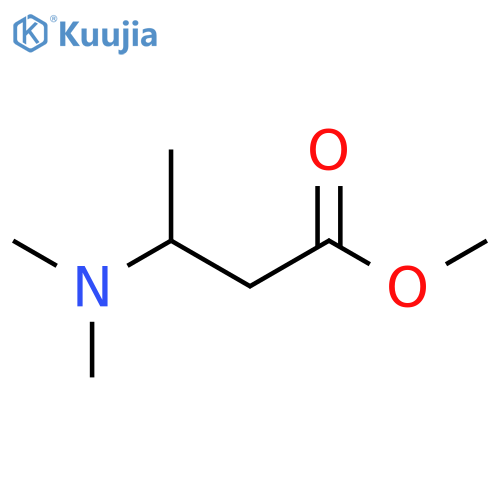Cas no 33598-36-6 (methyl 3-(dimethylamino)butanoate)

33598-36-6 structure
商品名:methyl 3-(dimethylamino)butanoate
methyl 3-(dimethylamino)butanoate 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 3-(dimethylamino)-, methyl ester
- methyl 3-(dimethylamino)butanoate
- 33598-36-6
- SCHEMBL9774513
- Methyl3-(Dimethylamino)butanoate
- DTXSID501299544
-
- MDL: MFCD12132227
- インチ: InChI=1S/C7H15NO2/c1-6(8(2)3)5-7(9)10-4/h6H,5H2,1-4H3
- InChIKey: KQYAKXSGEDRRKF-UHFFFAOYSA-N
- ほほえんだ: CC(N(C)C)CC(OC)=O
計算された属性
- せいみつぶんしりょう: 145.110278721Da
- どういたいしつりょう: 145.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 29.5Ų
methyl 3-(dimethylamino)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-25163613-5g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 5g |
$1291.0 | 2023-10-29 | |
| Enamine | BBV-25163613-1.0g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 1.0g |
$492.0 | 2023-02-02 | |
| Enamine | BBV-25163613-5.0g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 5.0g |
$1291.0 | 2023-02-02 | |
| Enamine | BBV-25163613-10.0g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 10.0g |
$1623.0 | 2023-02-02 | |
| Enamine | BBV-25163613-10g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 10g |
$1623.0 | 2023-10-29 | |
| Enamine | BBV-25163613-2.5g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD595403-1g |
Methyl 3-(dimethylamino)butanoate |
33598-36-6 | 97% | 1g |
¥2177.0 | 2023-01-30 | |
| Ambeed | A265368-1g |
Methyl 3-(dimethylamino)butanoate |
33598-36-6 | 97% | 1g |
$317.0 | 2024-08-02 | |
| Enamine | BBV-25163613-1g |
methyl 3-(dimethylamino)butanoate |
33598-36-6 | 95% | 1g |
$492.0 | 2023-10-29 |
methyl 3-(dimethylamino)butanoate 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
33598-36-6 (methyl 3-(dimethylamino)butanoate) 関連製品
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33598-36-6)methyl 3-(dimethylamino)butanoate

清らかである:99%
はかる:1g
価格 ($):285.0